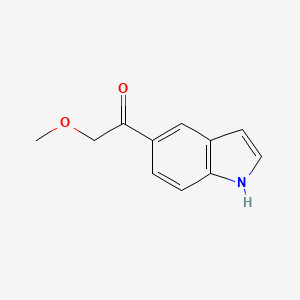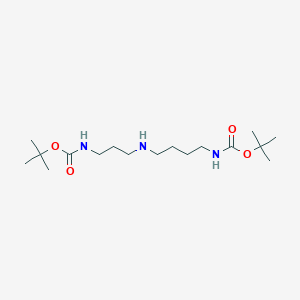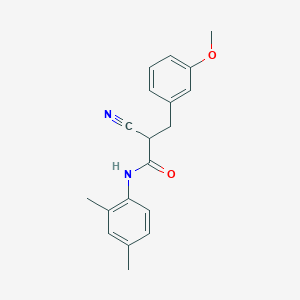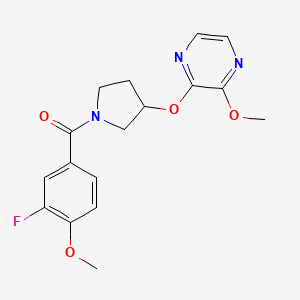
(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule known for its unique chemical properties and wide range of applications in scientific research Its structural components include a fluoro-methoxyphenyl group and a methoxypyrazin-2-yloxy-pyrrolidinyl moiety, connected by a methanone linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:
Formation of the Fluoro-methoxyphenyl Intermediate:
Reacting 3-fluoro-4-nitrophenol with methoxybenzene in the presence of a base to form the fluoro-methoxyphenyl intermediate.
Formation of the Methoxypyrazin-2-yloxy Intermediate:
Reacting 3-methoxypyrazine with a suitable alkylating agent to form the methoxypyrazin-2-yloxy intermediate.
Formation of the Pyrrolidin-1-yl Intermediate:
Reacting pyrrolidine with a suitable acylating agent to form the pyrrolidin-1-yl intermediate.
Coupling Reaction:
Combining the three intermediates under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized synthetic routes with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol derivative.
Substitution: Substitution reactions can replace the methoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Such as nucleophiles (e.g., amines, thiols) for substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Methanol derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy or fluoro groups.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-Fluoro-4-methoxyphenyl)(3-(2-methoxyethyl)pyrrolidin-1-yl)methanone
(3-Chloro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-(2-chloropyrazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Highlighting Uniqueness
Compared to similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its fluoro-methoxyphenyl and methoxypyrazin-2-yloxy-pyrrolidinyl moieties are particularly notable for their influence on the compound's reactivity and interactions with biological targets.
Feel free to ask more questions, I am always here to help you!
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(9-13(14)18)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHPTWLHUXVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

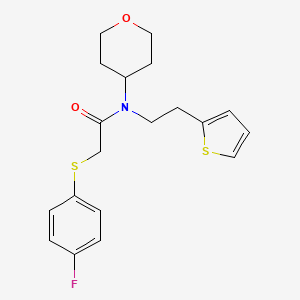
![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)
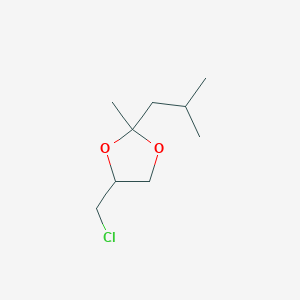
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2611873.png)

